Dipropargyl ether

Catalog No.
S560783
CAS No.
6921-27-3
M.F
C6H6O
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropargyl ether

CAS Number

6921-27-3

Product Name

Dipropargyl ether

IUPAC Name

3-prop-2-ynoxyprop-1-yne

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c1-3-5-7-6-4-2/h1-2H,5-6H2

InChI Key

HRDCVMSNCBAMAM-UHFFFAOYSA-N

SMILES

C#CCOCC#C

Synonyms

propargyl ether

Canonical SMILES

C#CCOCC#C

Dipropargyl ether is an organic compound characterized by the presence of two propargyl groups attached to an ether functional group. Its chemical structure can be represented as C6H6O\text{C}_6\text{H}_6\text{O}, specifically featuring the formula HCCC(O)CCH\text{HC}\equiv \text{C}-\text{C}(\text{O})-\text{C}\equiv \text{C}-\text{H}. This compound is a colorless liquid with a distinct odor and is slightly soluble in water, while being less dense than water .

Dipropargyl ether is notable for its use in various

Synthesis of Functionalized Polymers:

Due to the presence of the two alkyne groups (C≡C) within its structure, dipropargyl ether can participate in click chemistry reactions. These reactions are highly efficient and selective, allowing researchers to readily synthesize various functionalized polymers with desired properties. For instance, dipropargyl ether has been used in the preparation of polyferrocenes through click chemistry with 1,1'-bis(azidoethyl)ferrocene [].

  • Nucleophilic Substitution: The propargyl groups can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex organic structures, often utilized in synthesizing pharmaceuticals and agrochemicals.
  • Polymerization: Dipropargyl ether can be polymerized to create poly(dipropargyl ether) derivatives, which are valuable in creating thermoset resins with enhanced properties .

Dipropargyl ether can be synthesized through various methods:

  • Etherification of Hydroxy Compounds: A common method involves reacting hydroxyaromatic compounds with propargyl halides in the presence of a base. This method typically yields high purity products .
  • Phase Transfer Catalysis: Utilizing phase transfer catalysts allows for efficient synthesis under mild conditions, enhancing the reaction rate and yield .
  • Direct Reaction of Propargyl Alcohols: Another approach includes the direct reaction of propargyl alcohols with appropriate reagents under controlled conditions to form dipropargyl ether .

Dipropargyl ether finds applications in several fields:

  • Polymer Chemistry: It is used as a monomer in the production of poly(dipropargyl ether) resins, which exhibit excellent thermal and mechanical properties.
  • Synthesis of Pharmaceuticals: The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals due to its reactive propargyl groups.
  • Material Science: It is employed in creating advanced materials with tailored properties for specific applications .

Interaction studies involving dipropargyl ether typically focus on its reactivity with other organic compounds. For example, it has been shown to react favorably with transition metals in catalytic processes, which can lead to the formation of complex organometallic compounds. These interactions are crucial for developing new synthetic methodologies and understanding reaction mechanisms .

Dipropargyl ether shares structural similarities with several other compounds. Here are a few notable ones:

Compound NameStructure TypeUnique Features
Propargyl alcoholAlcoholContains a hydroxyl group; used for synthesis
Diethyl etherEtherSimple structure; widely used as a solvent
Diphenyl etherEtherAromatic character; stability in high temperatures
Bisphenol A bispropargyl etherEtherCombines phenolic and propargylic functionalities; used in thermoset resins

Dipropargyl ether is unique due to its dual propargyl groups, which provide distinct reactivity compared to simpler ethers or alcohols. This unique structure allows it to participate in more complex reactions and applications that other similar compounds may not facilitate effectively.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6921-27-3

Wikipedia

Propargyl ether

Dates

Modify: 2023-08-15
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem

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